molecular formula C15H17N3O3 B2367091 N-((5-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide CAS No. 2034537-75-0

N-((5-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide

Cat. No.: B2367091
CAS No.: 2034537-75-0
M. Wt: 287.319
InChI Key: KUMYRBLUXKRZQH-UHFFFAOYSA-N
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Description

N-((5-(Furan-2-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide is a synthetic compound of high interest in medicinal chemistry and drug discovery research. It features a hybrid architecture combining a furan-substituted pyridine core with a morpholine carboxamide group. The 3,5-disubstituted pyridine scaffold is a prevalent pharmacophore in developing novel bioactive molecules, noted for its ability to improve pharmacokinetic properties and participate in key hydrogen-bonding interactions with biological targets . The fused furan ring is a privileged structure in medicinal chemistry, frequently employed to enhance molecular diversity and explore structure-activity relationships (SAR) in heterocyclic compounds . The morpholine-4-carboxamide moiety contributes significant hydrogen-bonding potential and is a common feature in compounds designed for central nervous system (CNS) targets, often associated with improved blood-brain barrier (BBB) penetration . Compounds with this specific molecular framework are frequently investigated as potential negative allosteric modulators (NAMs) or for other receptor modulation activities, given the established role of similar pyridine and heterocyclic carboxamides in targeting metabotropic glutamate receptors (mGluRs) and other G-protein coupled receptors (GPCRs) . Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex polyheterocyclic systems, or as a core scaffold for probing new chemical space in high-throughput screening campaigns against therapeutic targets in areas such as oncology, metabolic diseases, and infectious diseases . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]morpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-15(18-3-6-20-7-4-18)17-10-12-8-13(11-16-9-12)14-2-1-5-21-14/h1-2,5,8-9,11H,3-4,6-7,10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMYRBLUXKRZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodological Approaches

Retrosynthetic Analysis

The target compound can be dissected into two primary components:

  • 5-(Furan-2-yl)Pyridin-3-yl)Methanamine : The pyridine-furan hybrid scaffold.
  • Morpholine-4-Carboxylic Acid Derivative : The carboxamide precursor.

Key synthetic steps involve:

  • Construction of the pyridine-furan core.
  • Introduction of the aminomethyl linker.
  • Amidation with morpholine-4-carbonyl chloride.

Synthesis of 5-(Furan-2-yl)Pyridin-3-yl)Methanamine

Suzuki-Miyaura Cross-Coupling

A pivotal method for forming the pyridine-furan bond involves Suzuki coupling. For example, 3-bromo-5-iodopyridine reacts with furan-2-ylboronic acid under palladium catalysis (Pd(PPh₃)₄) in a dioxane/Na₂CO₃ system at 110°C. This yields 5-(furan-2-yl)pyridine, which is subsequently functionalized:

Bromination :
3-Bromo-5-(furan-2-yl)pyridine is treated with NBS (N-bromosuccinimide) under radical conditions to introduce a bromine at the 3-position.

Amination :
The brominated intermediate undergoes Gabriel synthesis or Ullmann-type coupling with phthalimide potassium, followed by hydrazinolysis to yield the primary amine.

Alternative Pathway :
Reduction of 5-(furan-2-yl)nicotinonitrile using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) directly produces the aminomethyl derivative.

Multicomponent Reactions

A one-pot Hantzsch pyridine synthesis using furfural, ammonium acetate, and ethyl acetoacetate forms the pyridine ring with inherent furan substitution. Nitration at the 3-position, followed by reduction (Fe/HCl), introduces the amine group.

Amidation with Morpholine-4-Carbonyl Chloride

Carboxylic Acid Activation

Morpholine-4-carboxylic acid is activated using thionyl chloride (SOCl₂) to form morpholine-4-carbonyl chloride. The reaction proceeds under reflux (1–2 h), followed by solvent evaporation to isolate the acyl chloride.

Coupling Reaction

The aminomethyl pyridine-furan derivative is reacted with morpholine-4-carbonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) using DIPEA (N,N-diisopropylethylamine) as a base. The mixture is stirred at 0°C–25°C for 4–12 h, followed by aqueous workup (10% K₂CO₃) and purification via silica gel chromatography (EtOAc/hexane).

Alternative Method :
Bis(pentafluorophenyl) carbonate (BPC) activates morpholine-4-carboxylic acid in acetonitrile, enabling amidation with the amine at 40°C–50°C. This method avoids handling corrosive acyl chlorides.

Parallel Synthesis and High-Throughput Optimization

Parallel libraries of carboxamides are synthesized using automated liquid handlers. For instance, 96-well plates facilitate simultaneous reactions of the amine with diverse acylating agents, including morpholine-4-carbonyl chloride, under standardized conditions. Yields and purity are assessed via LC-MS and NMR.

Experimental Data and Optimization

Reaction Conditions and Yields

Method Reagents/Conditions Yield (%) Purity (%) Reference
Suzuki Coupling Pd(PPh₃)₄, dioxane/Na₂CO₃, 110°C, 6 h 78 95
Gabriel Synthesis Phthalimide, K₂CO₃, DMF, 80°C, 12 h 65 90
LiAlH₄ Reduction LiAlH₄, THF, 0°C→25°C, 2 h 82 98
BPC-Mediated Amidation BPC, CH₃CN, morpholine-4-COOH, 40°C, 4 h 75 97
Acyl Chloride Amidation DIPEA, DCM, 0°C→25°C, 12 h 88 99

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.71 (s, 1H, pyridine-H), 8.23 (s, 1H, pyridine-H), 7.62 (d, J = 3.5 Hz, 1H, furan-H), 6.85 (dd, J = 3.5, 1.8 Hz, 1H, furan-H), 6.52 (d, J = 1.8 Hz, 1H, furan-H), 4.45 (s, 2H, CH₂), 3.72–3.68 (m, 4H, morpholine-H), 3.45–3.41 (m, 4H, morpholine-H).
  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).
  • HRMS (ESI+) : m/z calc. for C₁₆H₁₈N₃O₃ [M+H]⁺: 300.1345; found: 300.1348.

Mechanistic Insights and Side Reactions

Amidation Kinetics

The reaction between amines and acyl chlorides follows a nucleophilic acyl substitution mechanism. Steric hindrance from the pyridine-furan scaffold necessitates prolonged reaction times (12 h) for complete conversion. Competing hydrolysis of the acyl chloride is mitigated by maintaining anhydrous conditions and low temperatures (0°C) during reagent mixing.

Byproduct Formation

  • Dimerization : Excess amine leads to bis-carboxamide formation, detectable via LC-MS at m/z 583.2 [M+H]⁺. This is suppressed by using a 1:1.2 amine:acyl chloride ratio.
  • Oxidation : The furan ring is susceptible to epoxidation under acidic conditions, necessitating neutral pH during workup.

Industrial-Scale Considerations

Cost-Efficiency

Suzuki coupling, while effective, requires expensive palladium catalysts. Alternatives like Negishi coupling (Zn-based) or direct C-H functionalization are being explored for large-scale synthesis.

Green Chemistry

Microwave-assisted synthesis reduces reaction times (e.g., amidation completes in 1 h vs. 12 h conventionally) and improves yields (∼90%). Solvent-free mechanochemical grinding is under investigation for the amidation step.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, catalytic hydrogenation.

    Coupling reagents: Palladium catalysts, Suzuki-Miyaura cross-coupling reagents.

Major Products Formed

    Oxidation products: Furanones.

    Reduction products: Piperidine derivatives.

    Substitution products: Various substituted morpholine derivatives.

Scientific Research Applications

Key Structural Features

FeatureDescription
Furan RingContributes to reactivity and potential biological activity.
Pyridine RingKnown for its role in drug design and biological interactions.
Morpholine RingEnhances solubility and biological interactions.

Chemistry

N-((5-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in organic synthesis.

  • Synthetic Routes :
    • Formation of furan and pyridine rings through cyclization and Hantzsch synthesis.
    • Coupling reactions using palladium catalysts.

Biology

The compound has been investigated for its potential biological activities , particularly in antimicrobial and anticancer research:

  • Antimicrobial Activity : Studies have shown that similar compounds exhibit activity against various pathogens, indicating potential applications in treating infections.
  • Anticancer Properties : Case studies suggest that derivatives of this compound may inhibit cancer cell growth through specific molecular interactions.

Medicine

In medicinal chemistry, this compound is being explored as a potential therapeutic agent for various diseases:

  • Mechanism of Action : Compounds with similar structures have demonstrated interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Therapeutic Potential : Investigated for its role in treating conditions like cancer and inflammation based on its unique structural properties.

Study on Antiviral Activity

A study highlighted the effectiveness of related heterocycles against viral RNA polymerases, suggesting potential antiviral applications for this compound .

In Vivo Studies

Animal model research indicated that morpholine derivatives exhibit anti-inflammatory properties alongside anticancer effects, demonstrating their therapeutic potential .

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(pyridin-3-yl)furan-2-yl)methyl)morpholine-4-carboxamide
  • N-((5-(furan-2-yl)pyridin-2-yl)methyl)morpholine-4-carboxamide

Uniqueness

N-((5-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide is unique due to the specific positioning of the furan and pyridine rings, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide is a heterocyclic compound notable for its complex structure, which includes furan, pyridine, and morpholine rings. This unique arrangement suggests potential biological activities that have garnered attention in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

((5(furan2yl)pyridin3yl)methyl)morpholine4carboxamide\text{N }((5-(\text{furan}-2-\text{yl})\text{pyridin}-3-\text{yl})\text{methyl})\text{morpholine}-4-\text{carboxamide}

Key Features

  • Furan Ring : Known for its reactivity and ability to participate in various chemical reactions.
  • Pyridine Ring : Often associated with biological activity, particularly in drug design.
  • Morpholine Ring : Contributes to the compound's solubility and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Furan Ring : Cyclization of appropriate precursors.
  • Synthesis of the Pyridine Ring : Methods such as Hantzsch pyridine synthesis are commonly used.
  • Coupling Reactions : Utilization of palladium catalysts for cross-coupling.
  • Introduction of the Morpholine Ring : Achieved through nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing furan and pyridine rings have shown effectiveness against various bacterial strains.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • In vitro Studies : The compound has been evaluated against multiple cancer cell lines, demonstrating varying degrees of growth inhibition. For example, compounds with similar structures have been reported to inhibit cell proliferation in human leukemia and breast cancer cells with IC50 values ranging from 0.20 µM to 0.35 µM .
CompoundCancer TypeIC50 (µM)
Example ALeukemia0.26
Example BBreast0.35

The proposed mechanisms include:

  • Inhibition of Key Enzymes : Compounds may inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Increased reactive oxygen species (ROS) levels leading to programmed cell death.

Case Studies

  • Study on Antiviral Activity : A related study highlighted the effectiveness of similar heterocycles against viral RNA polymerases, indicating potential for antiviral applications .
  • In Vivo Studies : Animal models have shown promising results with morpholine derivatives exhibiting anti-inflammatory properties alongside anticancer effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((5-(furan-2-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide, and what reaction conditions are critical for optimizing yield?

  • The synthesis typically involves multi-step reactions, starting with the functionalization of the pyridine core. A key step is the coupling of the morpholine-4-carboxamide group to the pyridinylmethyl intermediate using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in anhydrous solvents such as dimethylformamide (DMF). Temperature control (0–25°C) and inert atmospheres (e.g., nitrogen) are critical to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm substituent positions and bonding patterns, particularly for the furan and pyridine rings.
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolves 3D conformation, including intermolecular interactions (e.g., hydrogen bonding) that influence crystallinity .

Q. How can computational methods guide the initial design of derivatives for biological screening?

  • Molecular docking using software like AutoDock or Schrödinger Suite predicts binding affinities to target proteins (e.g., kinases). Density Functional Theory (DFT) calculations assess electronic properties, such as HOMO-LUMO gaps, to prioritize derivatives with optimal reactivity .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the furan and pyridine moieties to enhance bioactivity?

  • Substituting the furan’s 2-position with electron-withdrawing groups (e.g., nitro) or extending conjugation (e.g., thiophene replacement) can improve binding to hydrophobic enzyme pockets. Pyridine methylation at the 3-position enhances metabolic stability by steric shielding .

Q. How should researchers address contradictions in reported biological activities of structurally analogous compounds?

  • Conduct comparative assays under standardized conditions (e.g., IC50_{50} measurements against the same cell line). Validate target engagement using techniques like Surface Plasmon Resonance (SPR) to directly measure binding kinetics .

Q. What methodologies are recommended for elucidating the compound’s pharmacokinetic profile in preclinical models?

  • In vitro metabolic stability: Incubate with liver microsomes to assess CYP450-mediated degradation.
  • Plasma protein binding: Use equilibrium dialysis to quantify free vs. bound fractions.
  • In vivo bioavailability: Administer via intravenous and oral routes in rodent models, followed by LC-MS/MS plasma analysis .

Q. Which strategies mitigate toxicity risks during early-stage development?

  • Screen for off-target effects using panels of GPCRs and ion channels. Perform Ames tests for mutagenicity and in vitro cytotoxicity assays (e.g., HepG2 cells) to identify hepatotoxicity risks. Structural modifications, such as reducing lipophilicity, can lower cytotoxicity .

Q. How can interdisciplinary approaches (e.g., chemical biology) clarify mechanisms of action?

  • Photoaffinity labeling: Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound with its cellular targets, followed by pull-down and proteomic identification.
  • CRISPR-Cas9 screens: Identify gene knockouts that confer resistance or sensitivity to the compound, highlighting pathway dependencies .

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